molecular formula C8H15NO2 B11785389 Lentiginosine

Lentiginosine

Cat. No.: B11785389
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-FXQIFTODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of lentiginosine has been achieved through various methods. One notable approach involves a gold-catalyzed oxidative cyclization as a key step . This method tolerates functionalized structures and is compatible with several protecting strategies, although it exhibits low diastereoselectivities . Another method employs a chiral vinylic epoxyamine in a five-step sequence, with the ring-closing metathesis (RCM) reaction on aminotriols being a critical feature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of gold catalysis and chiral intermediates suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized catalysts.

Comparison with Similar Compounds

Lentiginosine is unique among iminosugars due to its specific inhibition of Hsp90. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and targets, highlighting the unique properties of this compound.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m0/s1

InChI Key

SQECYPINZNWUTE-FXQIFTODSA-N

Isomeric SMILES

C1CCN2C[C@@H]([C@H]([C@@H]2C1)O)O

Canonical SMILES

C1CCN2CC(C(C2C1)O)O

Origin of Product

United States

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